3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate
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Overview
Description
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is a highly selective small-molecule inhibitor of phosphatase and tensin homolog deleted on chromosome 10 (PTEN). It is a vanadium complex with significant biological activity, particularly in inhibiting PTEN, a tumor suppressor protein. This compound has shown potential in various scientific research applications, including cancer treatment and neuroprotection .
Mechanism of Action
Target of Action
VO-Ohpic (trihydrate) is a highly selective small-molecule inhibitor of Phosphatase and Tensin Homologue Deleted on Chromosome 10 (PTEN) . PTEN is a phosphatidylinositol triphosphate 3-phosphatase that counteracts phosphoinositide 3-kinases .
Mode of Action
VO-Ohpic (trihydrate) interacts with PTEN, inhibiting its function . The inhibition of PTEN by VO-Ohpic is fully reversible . Both the Michaelis constant (Km) and the maximum velocity (Vmax) are affected by VO-Ohpic, demonstrating a noncompetitive inhibition of PTEN .
Biochemical Pathways
The inhibition of PTEN by VO-Ohpic leads to an increase in the levels of Phosphatidylinositol 3,4,5-triphosphate (PIP3) . This in turn leads to the phosphorylation of Akt , a protein kinase involved in cell survival and glucose metabolism . The balance of PTEN and phosphoinositide 3-kinases (PI3K) activities determines the cellular PIP3 levels, which in turn is recognized by other signaling components such as Akt .
Result of Action
The inhibition of PTEN by VO-Ohpic results in increased PIP3 levels, phosphorylation of Akt, and glucose uptake . It has been shown to block cell viability, cell proliferation, colony formation, and induce senescence-associated β-galactosidase activity in Hep3B cells .
Action Environment
The action of VO-Ohpic can be influenced by environmental factors. For instance, chronic stress, an environmental risk factor for depression, causes neuronal atrophy in the prefrontal cortex (PFC) and other brain regions . In this context, VO-Ohpic’s inhibition of PTEN could potentially have therapeutic effects by counteracting these changes .
Biochemical Analysis
Biochemical Properties
VO-Ohpic (trihydrate) plays a crucial role in biochemical reactions by inhibiting PTEN, a lipid phosphatase that dephosphorylates phosphatidylinositol 3,4,5-trisphosphate (PIP3) to phosphatidylinositol 4,5-bisphosphate (PIP2). This inhibition leads to increased levels of PIP3, which in turn activates downstream signaling pathways such as the Akt pathway. VO-Ohpic (trihydrate) interacts with PTEN through noncompetitive inhibition, affecting both the Km and Vmax of the enzyme . The inhibition constants (Kic and Kiu) for VO-Ohpic (trihydrate) are 27 ± 6 nM and 45 ± 11 nM, respectively .
Cellular Effects
VO-Ohpic (trihydrate) has profound effects on various cell types and cellular processes. By inhibiting PTEN, VO-Ohpic (trihydrate) increases PIP3 levels, leading to enhanced phosphorylation of Akt and increased glucose uptake in adipocytes . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, VO-Ohpic (trihydrate) has been shown to attenuate glucocorticoid-associated endothelial progenitor cell dysfunction and osteonecrosis of the femoral head by activating Nrf2 signaling and inhibiting the mitochondrial apoptosis pathway .
Molecular Mechanism
The molecular mechanism of VO-Ohpic (trihydrate) involves its interaction with PTEN, leading to the inhibition of the enzyme’s lipid phosphatase activity. This inhibition results in increased levels of PIP3, which activates downstream signaling pathways such as the Akt pathway. VO-Ohpic (trihydrate) binds to PTEN in a noncompetitive manner, affecting both the Km and Vmax of the enzyme . Additionally, VO-Ohpic (trihydrate) has been shown to block the development of suppressor activity in regulatory T cells activated with indoleamine 2,3-dioxygenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of VO-Ohpic (trihydrate) have been observed to change over time. The inhibition of PTEN by VO-Ohpic (trihydrate) is fully reversible, and the compound demonstrates stability under desiccating conditions when stored at -20°C . Long-term studies have shown that VO-Ohpic (trihydrate) can maintain its inhibitory effects on PTEN for extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of VO-Ohpic (trihydrate) vary with different dosages in animal models. For example, in mice, a dosage of 10 µg/kg administered intraperitoneally has been shown to decrease left ventricular systolic pressure and heart rate, as well as protect against ischemia/reperfusion-induced myocardial infarction . Additionally, long-term treatment with VO-Ohpic (trihydrate) has resulted in increased survival rates and significant tumor growth suppression in animal models .
Metabolic Pathways
VO-Ohpic (trihydrate) is involved in several metabolic pathways, primarily through its inhibition of PTEN. By increasing PIP3 levels, VO-Ohpic (trihydrate) activates the Akt pathway, which plays a critical role in regulating glucose metabolism, cell growth, and survival . The compound also influences the mitochondrial apoptosis pathway and activates Nrf2 signaling, which are important for cellular protection and stress response .
Transport and Distribution
Within cells and tissues, VO-Ohpic (trihydrate) is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to increase PIP3 levels and activate downstream signaling pathways suggests that it may be localized to specific cellular compartments where these processes occur . VO-Ohpic (trihydrate) has been shown to be active in vivo, indicating effective transport and distribution within the body .
Subcellular Localization
The subcellular localization of VO-Ohpic (trihydrate) is closely related to its activity and function. By inhibiting PTEN, VO-Ohpic (trihydrate) increases PIP3 levels, which are primarily localized to the plasma membrane where they participate in signaling pathways . Additionally, the compound’s effects on mitochondrial apoptosis suggest that it may also localize to mitochondria, influencing mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is synthesized through a series of chemical reactions involving vanadium and hydroxypyridinecarboxylate ligands. The synthesis typically involves the reaction of vanadium pentoxide with hydroxypyridinecarboxylic acid in an aqueous medium, followed by crystallization to obtain the trihydrate form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard chemical synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate primarily undergoes complexation reactions due to its vanadium center. It can participate in oxidation-reduction reactions, where the vanadium ion changes its oxidation state. Additionally, it can form coordination complexes with various ligands .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include vanadium pentoxide, hydroxypyridinecarboxylic acid, and solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from the reactions of this compound include various vanadium complexes, depending on the ligands and reaction conditions used. These complexes can exhibit different biological activities and properties .
Scientific Research Applications
Cancer Research: It has shown promise as a pro-senescence anti-cancer drug, particularly in cancers with reduced PTEN expression.
Cell Signaling: The compound is used to investigate the role of PTEN in various cellular processes, including apoptosis and cell survival
Comparison with Similar Compounds
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is unique among PTEN inhibitors due to its high selectivity and potency. Similar compounds include:
bpV(HOpic): Another vanadium-based PTEN inhibitor with similar biological activity.
bpV(pic): A potent protein tyrosine phosphatase inhibitor that also targets PTEN.
bpV(bipy) trihydrate: A phosphotyrosine phosphatase and PTEN inhibitor.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities.
Properties
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVLCDIRYQMAQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O10V |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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